N-(3-CHLOROPHENYL)-N'-(5-METHYL-2-PYRIDYL)UREA
Description
N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorophenyl and methylpyridyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAMRJBRBGSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA typically involves the reaction of 3-chloroaniline with 5-methyl-2-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted urea compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in the production of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyridyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-N’-(2-PYRIDYL)UREA: Lacks the methyl group on the pyridyl ring.
N-(3-BROMOPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA: Contains a bromine atom instead of chlorine.
N-(3-CHLOROPHENYL)-N’-(4-METHYL-2-PYRIDYL)UREA: Methyl group is positioned differently on the pyridyl ring.
Uniqueness
N-(3-CHLOROPHENYL)-N’-(5-METHYL-2-PYRIDYL)UREA is unique due to the specific positioning of the chlorophenyl and methylpyridyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can make it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
